

# Experimental Comparison of Fenarimol Studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fenarimol

CAS No.: 60168-88-9

Cat. No.: S527853

Get Quote

The table below summarizes key studies that provide experimental data and methodologies relevant to **fenarimol**'s toxicology and drug repurposing.

| Study Focus                              | In Vitro System / Assay                                     | In Vivo Model / Toxicokinetic Approach                                        | Key Quantitative Findings                                                                                                                                                        | Reference / Year                |
|------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|
| Developmental Toxicity & Risk Assessment | Mouse embryonic stem cell (ES-D3) differentiation assay [1] | PBTK-RD in Rats & Humans: A minimal PBTK model for reverse dosimetry [2] [1]. | Predicted rat oral dose: <b>36.46 mg/kg</b> (compared to in vivo BMD10 of <b>22.8 mg/kg</b> ). Derived Chemical-Specific Adjustment Factors (CSAFs) for risk assessment [2] [1]. | (Bhateria et al., 2024) [2] [1] |
| Drug Repurposing for Chagas Disease      | <i>T. cruzi</i> (Tulahuen strain) amastigote assay [3]      | Subchronic mouse model of established <i>T. cruzi</i> infection [3].          | Curative activity with once-daily oral dosing: compound <b>6</b> at <b>20 mg/kg</b> and compound <b>(S)-7</b> at <b>10 mg/kg</b> for 20 days [3].                                | (Sykes et al., 2013) [3]        |

| Study Focus                   | In Vitro System / Assay                                                     | In Vivo Model / Toxicokinetic Approach                               | Key Quantitative Findings                                                                                                                                     | Reference / Year             |
|-------------------------------|-----------------------------------------------------------------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|
| Drug Repurposing for Mycetoma | <i>M. mycetomatis</i> metabolic inhibition assay [4] [5]                    | <i>Galleria mellonella</i> (wax moth) larval survival model [4] [5]. | 22 of 185 analogues showed potent in vitro activity (MIC50 < 9 µM). In vivo efficacy correlated with lower lipophilicity (LogD < 2.5) [4] [5].                | (Duong et al., 2025) [4] [5] |
| Endocrine Disruption          | MCF-7 cell proliferation assay (estrogenicity and aromatase inhibition) [6] | Uterotrophic assay in ovariectomized female rats [6].                | Induced <b>increased uterine weight</b> in vivo. Dual in vitro effect: aromatase inhibitor at low concentrations and estrogenic at higher concentrations [6]. | (Andersen et al., 2006) [6]  |

## Detailed Experimental Protocols

Here is a deeper dive into the methodologies from the key studies.

## Developmental Toxicity Assessment (PBTK-RD Approach) [2] [1]

This study provides a robust protocol for replacing animal testing with in vitro and in silico methods.

- **In Vitro Protocol:**
  - **Cell Line:** Mouse embryonic stem cell line D3 (ES-D3).
  - **Assay:** Embryonic Stem Cell Test (EST). The key endpoint is the inhibition of ES-D3 cell differentiation into contracting cardiomyocytes.
  - **Procedure:** ES-D3 cells are cultured to form embryoid bodies and monitored for spontaneous differentiation. Test chemicals are added to the culture medium, and the impact on cell viability (using 3T3 fibroblasts) and differentiation is measured.
- **PBTK Modeling & Reverse Dosimetry Protocol:**

- **Model Structure:** A **minimal PBTK model** is constructed with compartments for plasma (central), liver (metabolizing), and peripheral tissues.
- **Input Parameters:** The model is parameterized with **fenarimol**-specific data: physicochemical properties (LogP, pKa), plasma protein binding, and in vitro hepatic metabolic clearance.
- **Reverse Dosimetry:** The in vitro concentration that caused 50% inhibition of differentiation (IC50) in the EST is entered into the model. The model then works backward to calculate the equivalent external oral dose that would result in that target tissue concentration in a living rat or human.

## Anti-Trypanosomal Drug Candidate Evaluation [3]

This study outlines a standard preclinical drug discovery pipeline.

- **In Vitro Screening Cascade:**
  - **Primary Screen:** Inhibition of *T. cruzi* (Tulahuen strain) amastigotes. Compounds must meet a potency gate of **IC50 ≤ 30 nM** to progress.
  - **Counterscreen:** Cytotoxicity assay in mammalian L6 cells (rat skeletal muscle myoblasts) to determine selectivity index.
  - **ADME Profiling:** Includes measurement of LogD (pH 7.4), kinetic solubility, predicted hepatic clearance in human liver microsomes, and inhibition of cytochrome P450 CYP3A4.
- **In Vivo Efficacy Protocol:**
  - **Animal Model:** Mouse model of established *T. cruzi* infection.
  - **Dosing:** Once-daily oral administration of the lead compound for 20 days.
  - **Endpoint:** Assessment of parasitological cure using PCR confirmation after treatment and immunosuppressive challenges.

## PBTK Modeling Workflow for IVIVE

The following diagram illustrates the logical workflow of using a PBTK model for reverse dosimetry, as demonstrated in the developmental toxicity study [2] [1].

## Key Insights for Researchers

- **PBTK for 3Rs:** The PBTK-RD approach is a powerful tool for adhering to the **3Rs principle** (Replacement, Reduction, and Refinement of animal testing) in toxicology [2] [1].

- **Scaffold Hopping is Fruitful:** The **fenarimol** chemical structure is a versatile scaffold. **Scaffold hopping**—making strategic changes to the core structure—has successfully generated potent non-azole leads for neglected diseases with improved efficacy and safety profiles [3].
- **Mind the Lipophilicity:** In antifungal drug discovery, the physicochemical property **LogD** is a critical success factor. For the **fenarimol** series in the mycetoma model, a **LogD < 2.5** was a key predictor of better in vivo efficacy, likely due to improved penetration into fungal grains [4] [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Predicting the in vivo developmental toxicity of fenarimol ... [sciencedirect.com]
2. Predicting the in developmental toxicity of vivo from fenarimol ... in vitro [pubmed.ncbi.nlm.nih.gov]
3. Two Analogues of Fenarimol Show Curative Activity in an ... [pmc.ncbi.nlm.nih.gov]
4. Structure–activity relationships of fenarimol analogues with potent in... [pubs.rsc.org]
5. Structure–activity relationships of fenarimol analogues with ... [pmc.ncbi.nlm.nih.gov]
6. Estrogenic effects in and vitro of the fungicide in vivo fenarimol [orbit.dtu.dk]

To cite this document: Smolecule. [Experimental Comparison of Fenarimol Studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527853#fenarimol-in-vitro-in-vivo-correlation-pbtk>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)